1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid, also known as 1,3-Dimethyl-5-carboxyuracil, is used in the synthesis and SAR of drug-like allosteric inhibitors of a mammalian lectin .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1C=C(C(=O)N(C)C1=O)S(Cl)(=O)=O
. This indicates that the molecule contains a pyrimidine ring with two methyl groups and a carboxylic acid group. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 168.15 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Catalysis
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives play a significant role in catalysis. For instance, a study on the synthesis of pyrido[2,3-d]pyrimidine-7-carboxylic acids utilized a TiO2/SiO2 nanocomposite as a recyclable catalyst, showing efficient synthesis with high yields under moderate conditions (Sadegh-Samiei & Abdolmohammadi, 2018).
Thermal Stability Analysis
Another study focused on the thermal stability of 6-substituted derivatives of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, providing insights into their thermal decomposition patterns (Salih & Al-Sammerrai, 1986).
Crystallographic and Structural Analysis
Several studies have been conducted on the crystal structure and conformation of various derivatives. For example, research on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed its molecular conformation and packing stabilized by hydrogen bonds (Mohideen, Rasheeth, Huq & Nizar, 2008). Similarly, other derivatives have been analyzed for their molecular and crystal structures, contributing to the understanding of their chemical properties and potential applications (Gurskaya, Zavodnik, Shutalev, Stash & Tsirelson, 2005).
Synthesis of Functionalized Derivatives
The synthesis of various functionalized derivatives of this compound has been explored for potential applications. For instance, a study demonstrated thesynthesis of polyamides using derivatives like 2-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid, showing the utility of these derivatives in polymer science (Hattori & Kinoshita, 1979).
Cocrystal Formation
Research on cocrystal formation involving derivatives like 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been conducted, showing the potential of these compounds in supramolecular chemistry and materials science (Rajam, Muthiah, Butcher, Jasinski & Wikaira, 2018).
Pharmaceutical Research
In the context of pharmaceuticals, various derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting the potential of these compounds in drug discovery and medicinal chemistry. For example, the synthesis and antimicrobial evaluation of tetrahydropyrimidine derivatives show promise in this area (Kheder, Mabkhot & Farag, 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes into contact with the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-3-4(6(11)12)5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOZKHDSUDJUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516568 | |
Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
CAS RN |
4869-45-8 | |
Record name | 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30516568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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